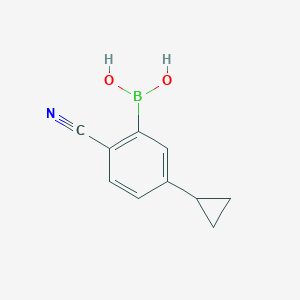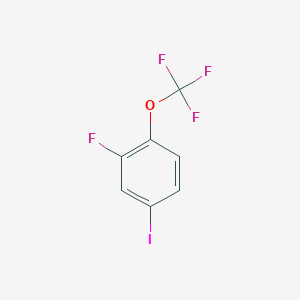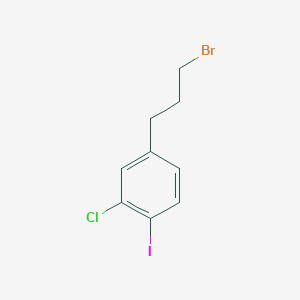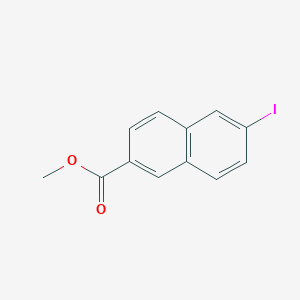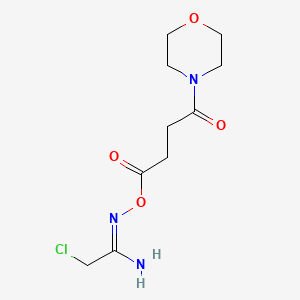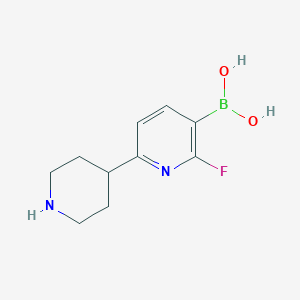
(2-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a fluorinated pyridine ring, which is further substituted with a piperidine moiety. The presence of these functional groups makes it a versatile reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Fluorinated Pyridine Ring: The fluorinated pyridine ring can be synthesized through various methods, including the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a piperidine group.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(2-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the fluorine atom.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
科学研究应用
(2-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
作用机制
The mechanism of action of (2-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product and regenerate the palladium catalyst.
相似化合物的比较
Similar Compounds
3-Pyridinylboronic Acid: Another boronic acid derivative used in similar coupling reactions.
6-Fluoro-3-(4-piperidinyl)benzisoxazole: A compound with a similar piperidine and fluorine substitution pattern.
Uniqueness
(2-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The combination of the fluorinated pyridine ring and the piperidine moiety makes it a valuable reagent in synthetic chemistry.
属性
分子式 |
C10H14BFN2O2 |
|---|---|
分子量 |
224.04 g/mol |
IUPAC 名称 |
(2-fluoro-6-piperidin-4-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H14BFN2O2/c12-10-8(11(15)16)1-2-9(14-10)7-3-5-13-6-4-7/h1-2,7,13,15-16H,3-6H2 |
InChI 键 |
DJENJKCSJVHKNA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(N=C(C=C1)C2CCNCC2)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



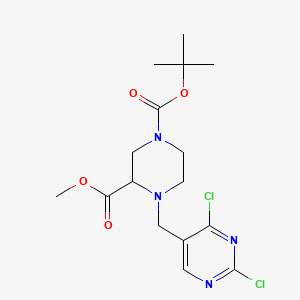
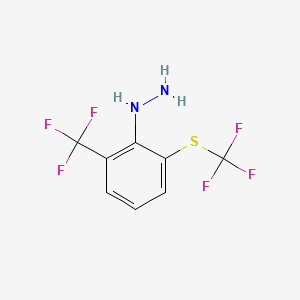
![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)
